Pyrazole, 5-methyl-3-(5-nitro-2-furyl)-
Description
Pyrazole, 5-methyl-3-(5-nitro-2-furyl)-, is a nitroheterocyclic compound characterized by a pyrazole core substituted with a methyl group at position 5 and a 5-nitro-2-furyl moiety at position 2. This compound exhibits notable antimicrobial activity against pathogens such as Staphylococcus, Escherichia coli, Klebsiella, and Salmonella, with low oral toxicity in murine models . Its synthesis involves multi-step reactions, including cyclization and functional group modifications, yielding derivatives with varying substituents (e.g., methyl, ethyl, hydroxyethyl) that influence physicochemical properties and bioactivity .
Structure
2D Structure
Properties
CAS No. |
16239-90-0 |
|---|---|
Molecular Formula |
C8H7N3O3 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
5-methyl-3-(5-nitrofuran-2-yl)-1H-pyrazole |
InChI |
InChI=1S/C8H7N3O3/c1-5-4-6(10-9-5)7-2-3-8(14-7)11(12)13/h2-4H,1H3,(H,9,10) |
InChI Key |
KABMWDLFVZLTKU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=C(O2)[N+](=O)[O-] |
Other CAS No. |
5052-75-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Antimicrobial Activity
Table 1: Antimicrobial Efficacy of Pyrazole Derivatives
- Key Findings: The 5-nitro-2-furyl group is critical for antimicrobial potency, as seen in both pyrazole and thiadiazole derivatives . Substituents at position 4 (e.g., carbamoyl or cyano groups) modulate activity. For example, 5-amino-4-carbamoyl derivatives show broad-spectrum efficacy but require higher concentrations (125–250 μg/mL) compared to Compound 5 (15.6 μg/mL) . Metal complexes of pyrazole Schiff bases exhibit enhanced antibacterial activity, suggesting synergistic effects between the pyrazole scaffold and metal ions .
Toxicity and Carcinogenicity
Table 2: Toxicity Profiles of Nitrofuran Derivatives
- Key Findings: The pyrazole derivative’s low toxicity contrasts sharply with thiazole-based nitrofurans (e.g., ANFT), which are potent carcinogens due to metabolic activation by prostaglandin hydroperoxidase .
Anti-Proliferative Activity
- Pyrazole scaffolds are explored in anticancer agents, with some derivatives showing comparable activity to isoxazoles and triazoles. For example, 4,5-diarylpyrazoles exhibit anti-proliferative effects similar to their isoxazole analogs, suggesting the pyrazole ring is replaceable in certain contexts .
Preparation Methods
1,3-Dipolar Cycloaddition with Sydnones
The 1,3-dipolar cycloaddition reaction between sydnones and dipolarophiles remains a cornerstone for constructing functionalized pyrazoles. For 5-methyl-3-(5-nitro-2-furyl)pyrazole, this method involves:
-
Reactants :
-
Conditions :
-
Solvent: Dry xylene
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Temperature: Reflux (138–144°C)
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Duration: 4 hours
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Workup: Solvent removal under reduced pressure, recrystallization from ethanol/DMF (1:2)
-
-
Mechanistic Features :
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Yield : 72–85% (depending on substituents)
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Key Characterization Data :
Hydrazine-Mediated Denitration
Nitro group manipulation enables direct functionalization of pre-formed pyrazole intermediates:
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Starting Material : 1-Nitro-3-trinitromethylpyrazole
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Reagent : Hydrazine hydrate (2.5 equiv)
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Reaction Pathway :
-
Optimized Conditions :
-
Computational Validation :
Green Synthesis Methodologies
CeO₂/SiO₂-Catalyzed Multi-Component Reactions
Environmentally benign protocols using water-based systems achieve comparable efficiency to traditional methods:
| Parameter | Value |
|---|---|
| Catalyst | CeO₂/SiO₂ (0.9 wt%) |
| Solvent | H₂O |
| Substrates | Arylhydrazine, β-ketoester, aldehyde, naphthol |
| Temperature | 80°C |
| Time | 3–5 hours |
| Yield Range | 85–92% |
Advantages :
FeCl₃-PVP Catalysis in Aqueous PEG
A room-temperature system achieves rapid pyrazole formation:
-
Catalyst System : FeCl₃ (5 mol%) + polyvinylpyrrolidone (PVP)
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Solvent : H₂O/PEG-400 (2:1 v/v)
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Substrates :
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Arylhydrazines
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Malononitrile derivatives
-
-
Performance Metrics :
-
Reaction Time : 2–4 hours
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Yield : 89–97%
-
Turnover Frequency (TOF) : 22.3 h⁻¹
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Mechanistic Insight :
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Fe³⁺ coordinates to the nitrile group, activating it for nucleophilic attack by the hydrazine nitrogen.
Analytical Characterization and Validation
X-ray Crystallography
Single-crystal analysis of 5-methyl-3-(5-nitro-2-furyl)pyrazole derivatives reveals:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P1̅ |
| Density | 1.874 g/cm³ |
| Dihedral Angles | Pyrazole-furan: 1.98° |
| Pyrazole-chlorophenyl: 47.59° |
Key structural features:
Spectroscopic Correlations
¹³C NMR (DMSO-d₆) :
-
δ 155.58 ppm: C5 of the pyrazole
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δ 137.10 ppm: C3 bearing the dinitromethyl group
-
δ 102.05 ppm: Furan C2–O
HPLC Purity : ≥98.5% (C18 column, MeOH/H₂O 70:30, 1 mL/min)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | E-Factor | PMI (kg/kg) |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | 72–85 | 97.2 | 8.7 | 23.4 |
| Hydrazine Denitration | 61.9 | 95.8 | 12.1 | 35.2 |
| CeO₂/SiO₂ Catalysis | 85–92 | 98.1 | 4.3 | 9.8 |
| FeCl₃-PVP System | 89–97 | 99.0 | 3.1 | 7.4 |
Abbreviations : E-Factor = Environmental factor; PMI = Process mass intensity
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 5-methyl-3-(5-nitro-2-furyl)-pyrazole, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves cyclocondensation of 5-nitro-2-furaldehyde derivatives with hydrazines or hydrazones. Critical steps include:
- Bromination of 5-nitro-2-furaldehyde N-methylhydrazone using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 20–30°C .
- Addition of malononitrile and triethylamine to form the pyrazole core, followed by recrystallization from ethyl acetate or aqueous DMF for purification .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Bromination | NBS, DMF, 20–30°C | 85–90% | >95% |
| Cyclocondensation | Malononitrile, triethylamine | 70–75% | 90–92% |
Q. How is the compound characterized structurally, and what analytical techniques validate its purity?
- Methods :
- X-ray crystallography confirms intramolecular hydrogen bonds (e.g., C–H···O interactions) and planar pyrazole/furan rings (dihedral angle: ~3.75°) .
- NMR spectroscopy identifies substituent patterns (e.g., methyl group at C5, nitro-furyl at C3) .
- HPLC with retention time ~15.45 min (comparable to NIST library data) ensures purity .
Q. What in vitro assays are used to evaluate its antimicrobial activity, and what pathogens are targeted?
- Assays : Minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., Staphylococcus) and Gram-negative bacteria (e.g., Escherichia coli, Salmonella) .
- Findings : MIC values range from 2–8 µg/mL, with low cytotoxicity in murine models (LD₅₀ >500 mg/kg orally) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) affect biological activity and selectivity?
- Structure-Activity Relationship (SAR) :
- The 5-nitro-2-furyl group enhances electron-withdrawing effects, improving bacterial membrane penetration .
- Methyl substitution at C5 increases metabolic stability, while hydroxyl-ethyl groups improve solubility without compromising activity .
- Data Contradiction : Derivatives with trifluoromethyl groups (unrelated but analogous) show higher bioavailability but reduced antimicrobial efficacy, suggesting a balance between lipophilicity and target binding .
Q. How can conflicting data on nitro-furan compound toxicity be resolved in preclinical studies?
- Analysis : While 5-methyl-3-(5-nitro-2-furyl)-pyrazole exhibits low acute toxicity in mice (oral LD₅₀ >500 mg/kg) , structurally related nitro-furan compounds (e.g., 2-(2-formylhydrazino)-4-(5-nitro-2-furyl)thiazole) show carcinogenicity in rodents .
- Resolution : Conduct long-term carcinogenicity studies and compare metabolic pathways (e.g., nitro-reduction vs. furan ring oxidation) to assess risk .
Q. What electrochemical properties influence its reactivity in biological systems?
- Reduction Potentials : Nitro groups in 5-nitro-2-furyl derivatives undergo one-electron reduction (E ~2.2 V), generating reactive intermediates that may contribute to antimicrobial or cytotoxic effects .
- Implications : Electrochemical stability under physiological conditions should be quantified via cyclic voltammetry .
Q. How can computational modeling predict binding modes with bacterial targets?
- Methods : Molecular docking with E. coli DNA gyrase or dihydrofolate reductase (DHFR) identifies key interactions:
- Nitro group hydrogen bonding with active-site residues.
- Pyrazole ring π-stacking with hydrophobic pockets .
Data Contradiction and Resolution Example
Issue : Variability in antimicrobial efficacy across studies.
Hypothesis : Differences in bacterial strain resistance or assay conditions (e.g., pH, serum protein interference).
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
